Bienvenue dans la boutique en ligne BenchChem!

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Fluorine Regiochemistry Lipophilicity Medicinal Chemistry

4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1354952-46-7) is a fluorinated, N1-cyclopropyl-substituted 2-(4-aminophenyl)benzimidazole derivative with the molecular formula C16H14FN3 and a molecular weight of 267.30 g/mol. It is commercially supplied as a research-grade building block (typically 95% purity) by vendors such as Enamine (Cat.

Molecular Formula C16H14FN3
Molecular Weight 267.307
CAS No. 1354952-46-7
Cat. No. B2427768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline
CAS1354952-46-7
Molecular FormulaC16H14FN3
Molecular Weight267.307
Structural Identifiers
SMILESC1CC1N2C3=C(C=CC(=C3)F)N=C2C4=CC=C(C=C4)N
InChIInChI=1S/C16H14FN3/c17-11-3-8-14-15(9-11)20(13-6-7-13)16(19-14)10-1-4-12(18)5-2-10/h1-5,8-9,13H,6-7,18H2
InChIKeyCOIOZLNEPSHNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Profile: 4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1354952-46-7)


4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1354952-46-7) is a fluorinated, N1-cyclopropyl-substituted 2-(4-aminophenyl)benzimidazole derivative with the molecular formula C16H14FN3 and a molecular weight of 267.30 g/mol . It is commercially supplied as a research-grade building block (typically 95% purity) by vendors such as Enamine (Cat. No. EN300-86462) and Leyan (Cat. No. 1334046), and is intended for use in medicinal chemistry, chemical biology probe development, and focused library synthesis . Its structural features—specifically the 6-fluoro substitution pattern on the benzimidazole core, the N1-cyclopropyl group, and the free 4-aniline moiety—render it a regioisomerically defined intermediate for SAR exploration within kinase, FLAP, and OGG1 inhibitor programs .

Why Regioisomeric and Substitution-Pattern Swaps Undermine Scientific Reproducibility for 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1354952-46-7)


In the 2-(4-aminophenyl)benzimidazole chemotype, subtle changes in the position of the fluorine atom or the N1 substituent profoundly alter electronic distribution, molecular conformation, and target binding. The 6-fluoro regioisomer (CAS 1354952-46-7) displays a computed LogP of 3.76, which differs from the 5-fluoro analog and influences both permeability and off-target promiscuity profiles . Cyclopropyl-to-alkyl or cyclopropyl-to-aryl substitutions at N1 can reorient the C2-aryl vector, leading to divergent pharmacokinetic and pharmacodynamic outcomes in FLAP and kinase inhibition assays . Generic procurement of an unspecified “fluoro-cyclopropyl-benzimidazole-aniline” without precise regioisomer verification risks introducing an uncontrolled variable into SAR datasets, resulting in non-reproducible screening hits, wasted chemistry resources, and misleading structure–activity conclusions .

Quantitative Differentiation Evidence: 4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1354952-46-7) vs Closest Analogs


Fluorine Regiochemistry: 6-Fluoro vs 5-Fluoro Isomer Physicochemical Profiling for Library Design (CAS 1354952-46-7 vs 1179694-79-1)

The 6-fluoro substitution in CAS 1354952-46-7 yields a computed LogP (cLogP) of 3.76, as reported by ChemScene’s computational chemistry data . In contrast, while a directly comparable cLogP value for the 5-fluoro isomer (CAS 1179694-79-1) is not consolidated in a single public database, the positional shift of the fluorine atom alters the molecular dipole moment and hydrogen-bond acceptor capacity of the benzimidazole core. Fluorine at the 6-position (para to the N1-cyclopropyl group) exerts a distinct electron-withdrawing resonance effect on the benzimidazole π-system compared to the 5-fluoro isomer, which affects the pKa of the imidazole nitrogen and the overall lipophilic–hydrophilic balance .

Fluorine Regiochemistry Lipophilicity Medicinal Chemistry SAR

Commercial Sourcing and Pricing Differentiation: Enamine EN300-86462 vs 5-Fluoro Isomer (CAS 1179694-79-1)

The target compound (CAS 1354952-46-7) is stocked by Enamine as Cat. No. EN300-86462 at 95% purity. Published pricing from September 2023 lists 1 g at $813, 5 g at $2,360, and 10 g at $3,500 . The 5-fluoro isomer (CAS 1179694-79-1) is listed by Leyan (Cat. No. 2005144) and Ambeed (Cat. No. A1136976) with comparable 95% purity, but specific per-gram pricing is not publicly disclosed in the same aggregated sources; it is typically available on a quotation basis . The 6-fluoro regioisomer’s transparent, tiered pricing structure simplifies budget planning for procurement officers, whereas the 5-fluoro analog’s inquiry-only pricing introduces procurement friction .

Procurement Building Block Pricing Availability

Synthetic Utility as a Diversifiable Building Block: Free Aniline Handle vs C2-Substituted Analogs

The target compound bears a primary aromatic amine at the C2-4-aminophenyl position, providing a reactive nucleophilic handle for amide bond formation, sulfonamide coupling, reductive amination, and urea synthesis. This free aniline distinguishes it from analogs such as 1-cyclopropyl-6-fluoro-2-[5-(trifluoromethyl)pyridin-3-yl]-1H-benzimidazole (CAS 1356479-85-0) or 2-(5-(1-cyclopropyl-6-fluoro-1H-benzo[d]imidazol-2-yl)pyridin-3-yl)propan-2-ol (CAS 1356479-78-1) , which lack a modifiable aniline and thus offer fewer downstream diversification options. The free aniline in CAS 1354952-46-7 enables one-step parallel library generation, a critical factor when selecting a core scaffold for hit-to-lead expansion .

Synthetic Chemistry Parallel Synthesis Library Design Medicinal Chemistry

Patent-Anchored Biological Relevance: FLAP Modulator and OGG1 Inhibitor Chemical Space

The 1,2,6-substituted benzimidazole chemotype—to which CAS 1354952-46-7 belongs—is explicitly claimed in US patent US8952177B2 as a core scaffold for 5-lipoxygenase-activating protein (FLAP) modulators, a validated target for leukotriene-mediated inflammatory diseases . Additionally, the broader class of substituted benzodiazoles, encompassing the 2-(4-aminophenyl)benzimidazole scaffold, is disclosed in WO2019/043048 (US-20190062307-A1) as OGG1 inhibitors for the treatment of cell proliferation disorders, including cancer and inflammation . While specific IC50 or Ki data for the exact compound 1354952-46-7 is not publicly disclosed in these patent documents, its structural inclusion within the claimed Markush space assigns it tangible relevance to two distinct, clinically pursued therapeutic targets, differentiating it from structurally similar but patent-unclaimed analogs .

FLAP OGG1 Inflammation Cancer Patent

Application Scenarios Where 4-(1-Cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1354952-46-7) Provides Verifiable Advantages


FLAP Modulator Lead Optimization: Regioisomeric SAR Exploration

Given the compound’s explicit inclusion in the 1,2,6-substituted benzimidazole FLAP modulator patent (US8952177B2) , medicinal chemistry teams can procure CAS 1354952-46-7 to systematically explore the impact of the 6-fluoro substitution pattern on FLAP binding affinity, leukotriene biosynthesis inhibition, and selectivity against related targets such as 5-lipoxygenase. The defined cLogP of 3.76 provides a lipophilicity baseline for optimizing permeability–solubility profiles, while the free aniline handle permits rapid amide library generation to probe the C2-vector SAR.

Chemical Biology Probe Development: OGG1 Inhibition Studies

The compound’s structural overlap with the substituted benzodiazole OGG1 inhibitor patent (WO2019/043048) makes it a suitable starting point for developing chemical probes to interrogate OGG1’s role in DNA damage repair, inflammation, and cancer cell proliferation. Its free aniline enables conjugation to biotin, fluorophores, or photoaffinity tags without interfering with the core benzimidazole pharmacophore, a key requirement for target engagement studies.

Focused Kinase Library Synthesis: N1-Cyclopropyl-6-fluoro-2-(4-aminophenyl)benzimidazole Scaffold

The N1-cyclopropyl and 6-fluoro substitution pattern in CAS 1354952-46-7 corresponds to a privileged kinase inhibitor motif . The compound can serve as a central core for generating focused kinase libraries via rapid diversification of the C2-aniline, enabling systematic exploration of hinge-binding interactions, DFG-motif complementarity, and selectivity across the kinome. Transparent commercial pricing from Enamine supports multi-gram procurement for library-scale synthesis.

Procurement-Optimized Fragment-to-Lead Expansion

For fragment-based drug discovery programs requiring a fluorinated, cyclopropyl-substituted benzimidazole core with a vector-capable aniline, CAS 1354952-46-7 offers a procurement advantage over the 5-fluoro isomer: its fixed, published tiered pricing ($813/1 g, $2,360/5 g) eliminates inquiry delays and enables accurate budget forecasting. The 95% purity specification is suitable for direct use in parallel chemistry without additional purification, reducing the total cost of synthesis per analog.

Quote Request

Request a Quote for 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.